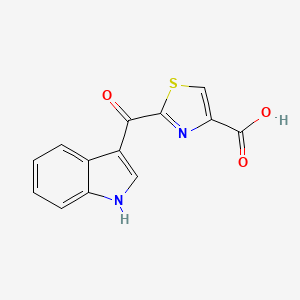
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid
Übersicht
Beschreibung
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid is a compound with the empirical formula C14H10N2O3S and a molecular weight of 286.31 . It is known for its role as an endogenous agonist of the aryl hydrocarbon receptor (AhR) . This compound is significant in various scientific fields due to its unique chemical structure and biological activities.
Vorbereitungsmethoden
The synthesis of 2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid involves condensation reactions or condensation and oxidation reactions to form the thiazoline or thiazole moiety . One method includes using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods often involve scalable and efficient synthesis routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound acts as an AhR agonist, influencing various biological pathways.
Medicine: It has potential therapeutic applications due to its immunosuppressive properties.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid involves its binding to the aryl hydrocarbon receptor (AhR). This binding leads to the activation of AhR, which then translocates to the nucleus and influences the expression of various genes . The compound upregulates CYP1A1 and downregulates AhR in Hepa cells .
Vergleich Mit ähnlichen Verbindungen
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
This compound methyl ester: This compound is a methyl ester derivative and shares similar biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole moiety but different biological functions.
The uniqueness of this compound lies in its specific interaction with AhR and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-6,14H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXYUFQKPJMQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid](/img/structure/B3173818.png)
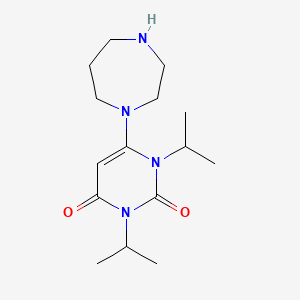
![1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B3173842.png)

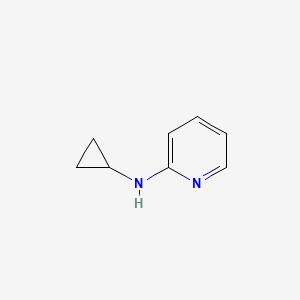
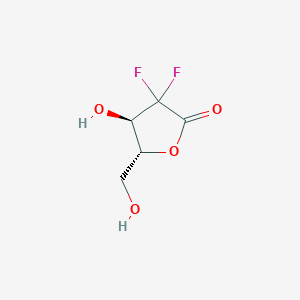


![2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3173901.png)
![(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B3173909.png)
![3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3173915.png)
![3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid](/img/structure/B3173919.png)
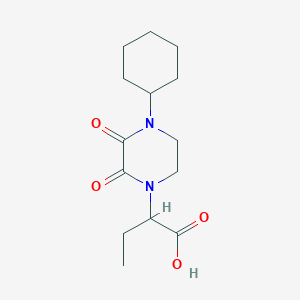
![ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate](/img/structure/B3173929.png)
